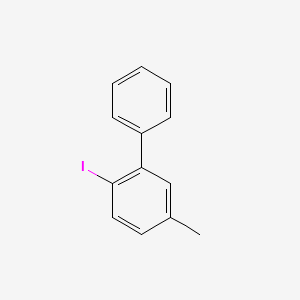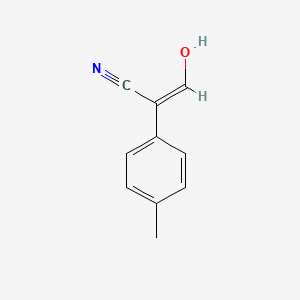
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H9NO It is characterized by a hydroxy group, a nitrile group, and a 4-methylphenyl group attached to a propenenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 3-Oxo-2-(4-methylphenyl)prop-2-enenitrile.
Reduction: 3-Hydroxy-2-(4-methylphenyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-(4-methoxyphenyl)prop-2-enenitrile
- 3-Hydroxy-2-(4-chlorophenyl)prop-2-enenitrile
- 3-Hydroxy-2-(4-fluorophenyl)prop-2-enenitrile
Uniqueness
3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-2-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,7,12H,1H3/b10-7+ |
Clé InChI |
DOGUTBVQUQYPFC-JXMROGBWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/O)/C#N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


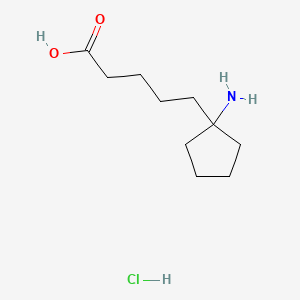
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)

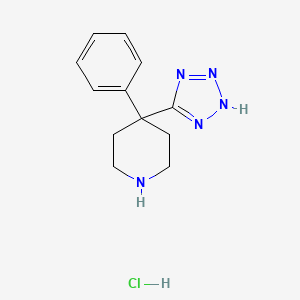
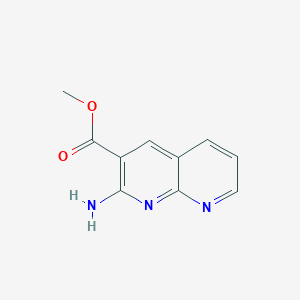
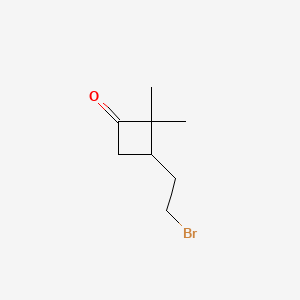
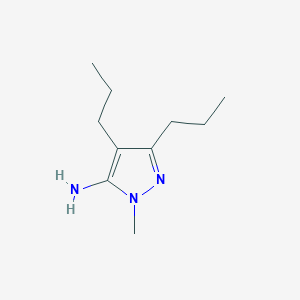

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
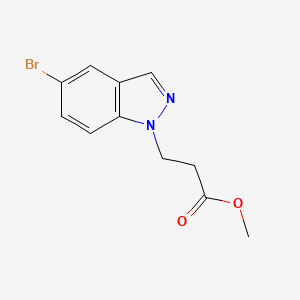
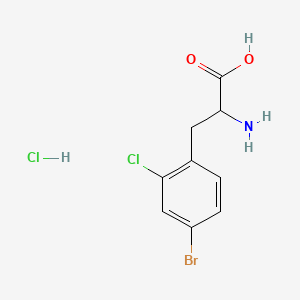
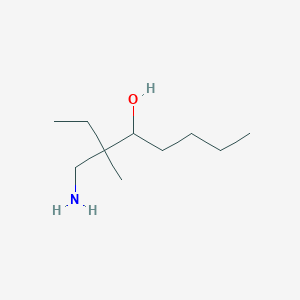
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)
